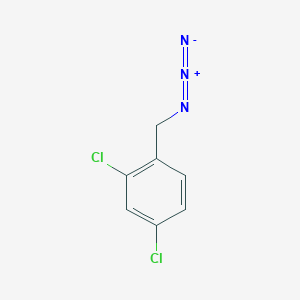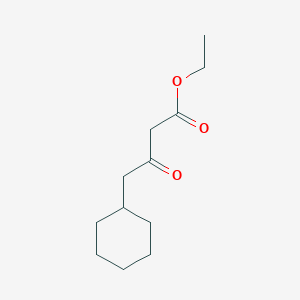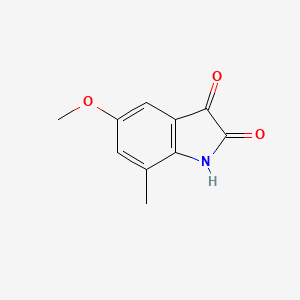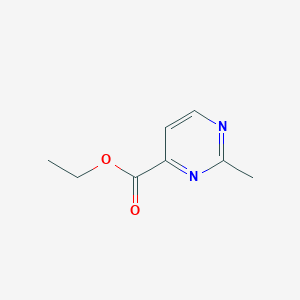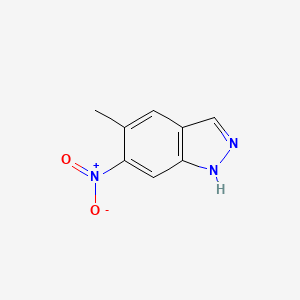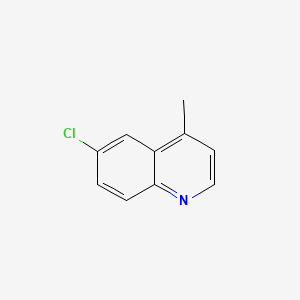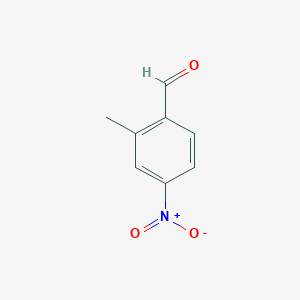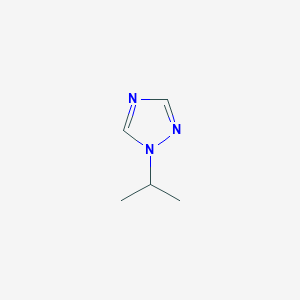
1-Isopropyl-1H-1,2,4-triazole
Descripción general
Descripción
1-Isopropyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a five-membered ring molecule containing three nitrogen atoms and two carbon atoms . It is a significant heterocycle that exhibits a broad range of biological activities . The molecular formula of this compound is C5H9N3 .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various nitrogen sources . A method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been reported, which proceeds smoothly under microwave irradiation in the absence of a catalyst . Another synthesis method involves the decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts .
Molecular Structure Analysis
The molecular structure of this compound is planar . The C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity . The molecular weight is 111.145 Da .
Chemical Reactions Analysis
1,2,4-Triazoles are amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 111.15 . It has a density of 1.1±0.1 g/cm3, a boiling point of 194.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . The molar refractivity is 32.7±0.5 cm3 .
Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazole compounds, including 1H-1,2,4-triazole derivatives, have been extensively explored in drug development due to their diverse biological activities. These compounds are significant for preparing new drugs with a variety of therapeutic effects. Studies have shown triazoles possessing anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their role in addressing neglected diseases is also notable (Ferreira et al., 2013).
Use in Proton-Conducting Electrolytes
1H-1,2,4-Triazole has been identified as an effective component in enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs). These materials, including those containing 1H-1,2,4-triazole, exhibit excellent electrochemical stability under fuel cell operating conditions (Li et al., 2005).
Supramolecular Interactions in Coordination Chemistry
1H-1,2,4-triazoles demonstrate diverse supramolecular interactions, making them applicable in coordination and supramolecular chemistry. These interactions are vital for applications in anion recognition, catalysis, and photochemistry, extending beyond the original scope of click chemistry (Schulze & Schubert, 2014).
Synthesis and Structure of Metal Complexes
Research has been conducted on the synthesis of novel 1-iso-propyl-1H-1,2,4-triazole compounds and their coordination with metals like copper. These studies focus on the composition and structure of such complexes, which are of interest in the field of coordination chemistry (Degtyarik et al., 2020).
Inhibitory Activity in Corrosion Protection
4H-1,2,4-Triazole derivatives have been explored for their inhibitory efficiency in corrosion protection of metals like mild steel in acidic environments. These compounds demonstrate effective adsorption on metal surfaces, providing significant protection against corrosion and dissolution (Bentiss et al., 2007).
Mecanismo De Acción
Target of Action
1-Isopropyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. The primary targets of 1,2,4-triazole compounds are often enzymes or receptors involved in critical biological processes . For instance, some 1,2,4-triazole derivatives have been designed as Strigolactone (SL) biosynthesis inhibitors, targeting the enzymes involved in the SL biosynthesis pathway .
Mode of Action
1,2,4-triazole compounds generally interact with their targets through the formation of hydrogen bonds, owing to the presence of nitrogen atoms in the triazole ring . This interaction can lead to the inhibition or modulation of the target’s activity .
Biochemical Pathways
1,2,4-triazole derivatives designed as sl biosynthesis inhibitors can affect the sl biosynthesis pathway, leading to increased shoot branching and inhibition of seed germination in certain plants .
Pharmacokinetics
1,2,4-triazole compounds generally exhibit good pharmacokinetic and pharmacodynamic properties, including resistance to metabolic degradation . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and its overall bioavailability.
Result of Action
1,2,4-triazole compounds have been associated with a wide range of pharmacological activities, including antifungal, antiviral, and anticancer activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the electrolytic oxidation of 1,2,4-triazole compounds can affect their stability . Additionally, the photophysical properties of these compounds can be influenced by excited-state proton transfer .
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 1-Isopropyl-1H-1,2,4-triazole . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is recommended .
Análisis Bioquímico
Biochemical Properties
1-Isopropyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where it binds to the heme iron, inhibiting the enzyme’s activity . This interaction can lead to the inhibition of steroid biosynthesis, affecting various metabolic pathways. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in apoptosis and cell proliferation, leading to altered cell growth and survival . Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby disrupting normal metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of cytochrome P450 enzymes by binding to the heme iron, which prevents the enzyme from catalyzing its substrate . This inhibition can lead to a decrease in the production of essential steroids and other metabolites. Furthermore, this compound can interact with other biomolecules, such as proteins and nucleic acids, altering their function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a certain dosage level leads to a marked increase in toxicity. These findings highlight the importance of careful dosage management when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . By inhibiting these enzymes, this compound can alter the metabolic flux of various pathways, leading to changes in metabolite levels. This inhibition can affect the biosynthesis of steroids, fatty acids, and other essential biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s amphoteric nature allows it to interact with both hydrophilic and hydrophobic environments, facilitating its distribution across different cellular regions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with nuclear proteins and nucleic acids . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments .
Propiedades
IUPAC Name |
1-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-5(2)8-4-6-3-7-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUDLGSHURRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509257 | |
| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63936-02-7 | |
| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


